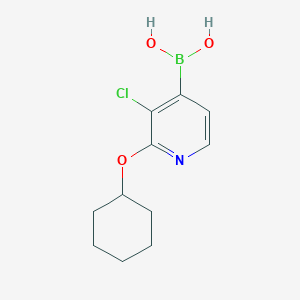

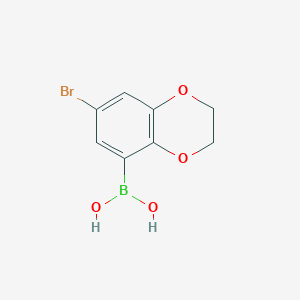

6-Chloro-1H-indazole-4-boronic acid

Übersicht

Beschreibung

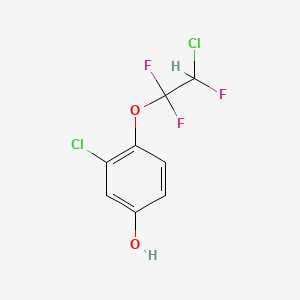

6-Chloro-1H-indazole-4-boronic acid, also known as 6-CIBA, is a boronic acid derivative of the indazole family. It is a versatile molecule used in various scientific research applications, including inorganic chemistry, organic chemistry, and biochemistry. 6-CIBA has been extensively studied due to its wide range of biological activities and its ability to act as a ligand or catalyst in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Molecular Characterization and Structural Analysis

6-Chloro-1H-indazole-4-boronic acid has been the subject of various studies focusing on its molecular structure and resonance states. For instance, Dikmen (2018) conducted an experimental study using nuclear magnetic resonance (NMR) spectroscopy to understand the different resonance states of similar molecules under varying temperatures. This research revealed that the molecule exhibits three distinct resonance states, which change with temperature, demonstrating its complex molecular behavior and symmetry changes (Dikmen, 2018).

Conformational and Vibrational Properties

Research by Dikmen (2017) further elaborates on the vibrational properties and molecular conformation of similar compounds. Using Raman, FT-IR, XRD spectroscopic methods, and quantum chemical calculations, various conformations of the molecule were identified. The study provides insights into the vibrational assignments and the most stable conformer of the molecule, which is crucial for understanding its chemical behavior and potential applications in various fields (Dikmen, 2017).

Application in Ligand Formation and Coordination Chemistry

A study by Rheingold et al. (1997) highlights the synthesis of hydrotris(indazolyl)borates with different substituents on the indazole ring. This research is significant for understanding the regiochemistry and potential applications of these compounds in forming ligands for coordination chemistry. The study resulted in the creation of various octahedral homo- and heteroleptic complexes, demonstrating the versatility of these molecules in complex formation (Rheingold et al., 1997).

Role in Organic Synthesis and Catalysis

The compound's utility in organic synthesis and catalysis is evident from research by Boujdi et al. (2021), which focused on the regioselective bromination and palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of NH-free indazoles. This study underscores the compound's potential in creating new C7 arylated indazoles, highlighting its importance in synthetic chemistry (Boujdi et al., 2021).

Sensor Applications and Material Science

Lacina et al. (2014) discuss the use of boronic acids, including compounds like this compound, in sensor applications. The unique interactions of boronic acids with diols and strong Lewis bases have led to their use in various sensing applications, both in homogeneous assays and heterogeneous detection. This mini-review covers the utility of boronic acids in biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

Wirkmechanismus

Target of Action

6-Chloro-1H-indazole-4-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organic groups participating in this reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, which can be used in a wide range of applications .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and pH, could potentially impact the action of this compound. Additionally, the presence of other substances, such as transition metals, could also affect the compound’s action .

Eigenschaften

IUPAC Name |

(6-chloro-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHIOJCHLQACKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1C=NN2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262538 | |

| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-04-5 | |

| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

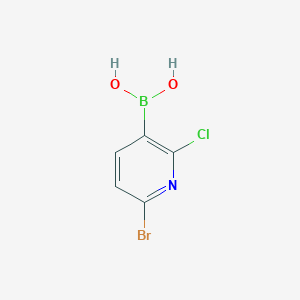

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)

![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)